molecular formula C28H16F9N5O3 B11101425 N,N',N''-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tris(2,2,2-trifluoroacetamide)

N,N',N''-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tris(2,2,2-trifluoroacetamide)

Cat. No.: B11101425
M. Wt: 641.4 g/mol
InChI Key: WUDOXLOMODUING-UHFFFAOYSA-N
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Description

N-[4-(2,6-BIS{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound characterized by the presence of multiple trifluoroacetyl groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-BIS{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include trifluoroacetic anhydride, pyrimidine derivatives, and aromatic amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-BIS{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The trifluoroacetyl groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[4-(2,6-BIS{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of advanced materials and as a component in specialized coatings and polymers.

Mechanism of Action

The mechanism by which N-[4-(2,6-BIS{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s trifluoroacetyl groups and pyrimidine ring play crucial roles in these interactions, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-aminophenoxy)pyridine: A related compound with similar structural features but different functional groups.

    4-(4-Diethylamino)phenyl-2,6-bis(4-aminophenoxy)phenylpyridine: Another compound with a pyridine ring and aromatic amine groups.

    N-Phenyl-bis(trifluoromethanesulfonyl)aniline: Shares the trifluoroacetyl groups but differs in the overall structure.

Uniqueness

N-[4-(2,6-BIS{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}-4-PYRIMIDINYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE stands out due to its combination of trifluoroacetyl groups and a pyrimidine ring, which confer unique chemical properties and reactivity. This makes it particularly valuable for applications requiring high specificity and stability.

Properties

Molecular Formula

C28H16F9N5O3

Molecular Weight

641.4 g/mol

IUPAC Name

N-[4-[2,6-bis[4-[(2,2,2-trifluoroacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C28H16F9N5O3/c29-26(30,31)23(43)38-17-7-1-14(2-8-17)20-13-21(15-3-9-18(10-4-15)39-24(44)27(32,33)34)42-22(41-20)16-5-11-19(12-6-16)40-25(45)28(35,36)37/h1-13H,(H,38,43)(H,39,44)(H,40,45)

InChI Key

WUDOXLOMODUING-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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